

ML315: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML 315

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This document provides a comprehensive overview of the chemical properties and synthetic route for ML315, a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). All quantitative data is presented in a structured format for clarity, and the described signaling pathway is visualized to facilitate understanding of its mechanism of action.

Core Chemical Properties of ML315

A summary of the key chemical and physical properties of ML315 is provided in the table below. This data is essential for researchers working with this compound in various experimental settings.

Property	Value	Reference
IUPAC Name	5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine	[1]
Molecular Formula	C ₁₈ H ₁₃ Cl ₂ N ₃ O ₂	[1][2]
Molecular Weight	374.2 g/mol	[1][2]
CAS Number	1440251-53-5	[2]
Purity	>98% (HPLC)	[2]
Appearance	White crystalline solid	
Solubility	Soluble in DMSO	
Stability	Stable for ≥ 2 years when stored at -20°C	[2]
SMILES	<chem>C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl</chem>	[1]
InChIKey	JQSJAVBMIMDUFO-UHFFFAOYSA-N	[1]

Synthesis of ML315

The synthesis of ML315 is a multi-step process that involves the construction of the core pyrimidine scaffold followed by functionalization. The general synthetic route is outlined below, based on established chemical literature.

Experimental Protocol

The synthesis of ML315 can be achieved through a convergent synthesis approach. A key step involves the coupling of a pre-functionalized pyrimidine core with a substituted benzylamine.

Step 1: Synthesis of the Pyrimidine Core

The synthesis typically begins with the construction of the 5-substituted pyrimidine ring. This can be achieved through various condensation reactions involving precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring system.

Step 2: Halogenation of the Pyrimidine Ring

Following the formation of the pyrimidine ring, a halogenation step is often employed to introduce a reactive handle for subsequent coupling reactions. This is typically achieved using standard halogenating agents.

Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling reaction is then used to introduce the 1,3-benzodioxol-5-yl moiety at the 5-position of the pyrimidine ring. This reaction involves the coupling of the halogenated pyrimidine with a corresponding boronic acid or boronate ester.

Step 4: Nucleophilic Aromatic Substitution

The final step in the synthesis of ML315 is a nucleophilic aromatic substitution reaction. The halogenated pyrimidine from the previous step is reacted with (3,5-dichlorophenyl)methanamine. This reaction typically proceeds in the presence of a base and at an elevated temperature to afford the final product, ML315.

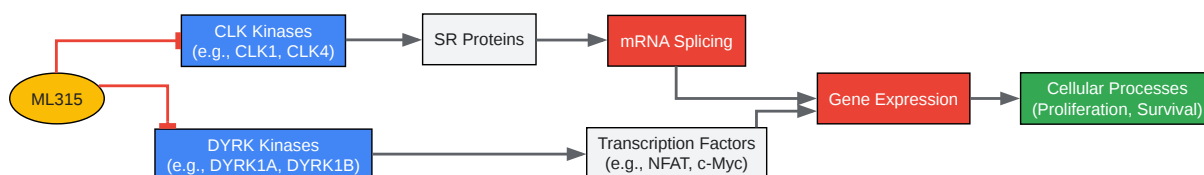
Purification:

The final compound is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to yield a high-purity product. The identity and purity of the compound are confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Mechanism of Action and Signaling Pathway

ML315 is a selective dual inhibitor of the Clk and DYRK families of protein kinases.[2] These kinases are involved in the regulation of various cellular processes, including mRNA splicing and gene expression.[3] By inhibiting these kinases, ML315 can modulate downstream signaling pathways that are often dysregulated in diseases such as cancer and neurological disorders.[2]

The diagram below illustrates the inhibitory effect of ML315 on the CLK and DYRK signaling pathways.



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Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream signaling.

The inhibition of CLK kinases by ML315 disrupts the phosphorylation of SR (serine/arginine-rich) proteins, which are key regulators of mRNA splicing.[4][5] This can lead to alterations in the splicing patterns of various genes, ultimately affecting protein expression and cellular function. The inhibition of DYRK kinases by ML315 can modulate the activity of several transcription factors, including NFAT (Nuclear Factor of Activated T-cells) and c-Myc, thereby influencing the expression of genes involved in cell proliferation and survival.[6] Through this dual-inhibitory mechanism, ML315 presents a valuable tool for studying the roles of CLK and DYRK kinases in health and disease.

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